molecular formula C19H20ClN2O4P B11407913 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11407913
M. Wt: 406.8 g/mol
InChI Key: STTASLDLLFKAFK-UHFFFAOYSA-N
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Description

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with an amine group.

    Phosphonate Ester Formation: The final step involves the reaction of the oxazole derivative with a phosphonate ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic drug.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {5-[(2-bromobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate
  • Dimethyl {5-[(2-fluorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Uniqueness

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-13-8-10-14(11-9-13)17-22-19(27(23,24-2)25-3)18(26-17)21-12-15-6-4-5-7-16(15)20/h4-11,21H,12H2,1-3H3

InChI Key

STTASLDLLFKAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)P(=O)(OC)OC

Origin of Product

United States

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